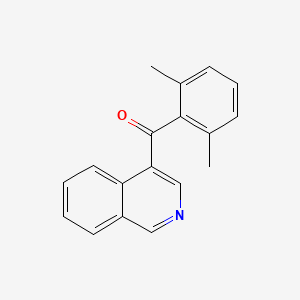

4-(2,6-Dimethylbenzoyl)isoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-6-5-7-13(2)17(12)18(20)16-11-19-10-14-8-3-4-9-15(14)16/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKWXIMRYIYIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2,6-Dimethylbenzoyl)isoquinoline

Disclaimer: The following technical guide details a proposed synthesis and predicted characterization data for 4-(2,6-Dimethylbenzoyl)isoquinoline. As of the time of writing, specific literature detailing the synthesis and properties of this exact compound is not available. The methodologies and data presented are based on established chemical principles and extrapolated from data on structurally related isoquinoline derivatives. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

Isoquinoline and its derivatives are a significant class of N-heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1] Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, makes them privileged scaffolds in medicinal chemistry and drug discovery. The functionalization of the isoquinoline ring, particularly at the C4 position, allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.

This guide focuses on the synthesis and characterization of a novel derivative, this compound. The introduction of a sterically hindered 2,6-dimethylbenzoyl group at the C4 position is of interest for its potential to modulate biological activity by influencing molecular conformation and interactions with target proteins.

Proposed Synthesis

A plausible and robust synthetic route to this compound is proposed, starting from the commercially available 4-bromoisoquinoline. The strategy involves a metal-halogen exchange followed by acylation with a suitable electrophile. This multi-step process offers a logical pathway to the target molecule.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis.

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions, such as tetrahydrofuran (THF), should be dried over appropriate drying agents and distilled prior to use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of 4-Isoquinolyllithium (Intermediate)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromoisoquinoline (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is typically accompanied by a color change. This solution should be used immediately in the next step.

Step 2: Synthesis of this compound (Target Compound)

-

In a separate flask, dissolve 2,6-dimethylbenzoyl chloride (1.2 eq) in anhydrous THF.

-

Add this solution dropwise to the freshly prepared 4-isoquinolyllithium solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

-

Gradually warm the mixture to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the residue using flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Predicted Characterization Data

The following tables summarize the predicted quantitative data for the characterization of this compound.

Physical and Spectrometric Properties

| Property | Predicted Value |

| Molecular Formula | C₁₈H₁₅NO |

| Molecular Weight | 261.32 g/mol |

| Predicted Appearance | Off-white to pale yellow solid |

| Predicted Melting Point | 135-140 °C |

| Exact Mass (for HRMS) | 261.1154 |

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.30 | s | 1H | H-1 (Isoquinoline) |

| ~8.80 | s | 1H | H-3 (Isoquinoline) |

| ~8.10 | d | 1H | H-5 or H-8 (Isoquinoline) |

| ~7.80 - 7.60 | m | 3H | H-6, H-7, H-8/H-5 (Isoquinoline) |

| ~7.30 | t | 1H | H-4' (Benzoyl) |

| ~7.15 | d | 2H | H-3', H-5' (Benzoyl) |

| ~2.10 | s | 6H | 2 x Ar-CH₃ at C2' and C6' |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C=O (Ketone) |

| ~152.5 | C-1 (Isoquinoline) |

| ~145.0 | C-3 (Isoquinoline) |

| ~138.0 | C-4 (Isoquinoline) |

| ~137.0 | C-1' (Benzoyl) |

| ~136.5 | C-2', C-6' (Benzoyl) |

| ~131.0 | C-4a (Isoquinoline, bridgehead) |

| ~130.0 | C-4' (Benzoyl) |

| ~129.0 - 127.0 | C-5, C-6, C-7, C-8 (Isoquinoline) |

| ~128.5 | C-3', C-5' (Benzoyl) |

| ~126.0 | C-8a (Isoquinoline, bridgehead) |

| ~19.5 | 2 x Ar-CH₃ |

Predicted Mass Spectrometry Fragmentation

| m/z (Predicted) | Fragment Ion | Description |

| 261.12 | [M]⁺ | Molecular Ion |

| 133.06 | [C₉H₇NCO]⁺ or [C₁₀H₇O]⁺ (less likely) | Loss of C₉H₈ (dimethylbenzene) |

| 128.05 | [C₉H₆N]⁺ | Fragment from isoquinoline core |

| 133.06 | [C₉H₇O]⁺ | α-cleavage, 2,6-dimethylbenzoyl cation (Base Peak) |

| 128.05 | [C₉H₆N]⁺ | α-cleavage, 4-isoquinolyl radical cation |

Potential Biological Activity and Signaling Pathway

Isoquinoline alkaloids are known to exhibit a wide range of biological activities, often by interacting with key enzymes in cellular signaling pathways, such as protein kinases. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making its components attractive targets for drug development. A substituted isoquinoline, such as the title compound, could potentially act as a kinase inhibitor within this pathway.

A hypothetical mechanism involves the inhibition of MEK1/2, a central kinase in the MAPK/ERK cascade. By blocking the phosphorylation and activation of ERK, the compound could halt the signal transduction that leads to cell proliferation.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the title compound.

References

Physicochemical Properties of 4-(2,6-Dimethylbenzoyl)isoquinoline: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document addresses the request for a detailed technical guide on the physicochemical properties of 4-(2,6-Dimethylbenzoyl)isoquinoline. A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific experimental data for this particular derivative of isoquinoline. While information on the parent isoquinoline molecule is readily available, data directly pertaining to the melting point, boiling point, pKa, logP, and solubility of this compound could not be retrieved.

This guide will, therefore, present the known physicochemical properties of the core isoquinoline structure as a foundational reference. Furthermore, it will provide a qualitative discussion on the anticipated influence of the 4-(2,6-Dimethylbenzoyl) substituent on these properties, offering a theoretical framework for researchers working with this or similar compounds.

Data Unavailability for this compound

Despite extensive searches, no specific experimental values for the key physicochemical properties of this compound were found in the public domain. This suggests that the compound may be a novel chemical entity, a research intermediate not yet fully characterized, or that its properties have not been published in accessible literature. As a result, the quantitative data and detailed experimental protocols requested for this specific molecule cannot be provided at this time.

Physicochemical Properties of Isoquinoline

To provide a useful frame of reference, the experimentally determined physicochemical properties of the parent molecule, isoquinoline, are summarized below. Isoquinoline is a heterocyclic aromatic organic compound, a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₇N | [2] |

| Molar Mass | 129.16 g/mol | [2] |

| Melting Point | 26-28 °C | [2] |

| Boiling Point | 242 °C | [2] |

| pKa (of the conjugate acid) | 5.14 | [2][3] |

| logP | 2.08 | [4] |

| Water Solubility | 4520 mg/L (at 25 °C) | [4] |

| Appearance | Colorless hygroscopic liquid or platelets | [2][3] |

Theoretical Influence of the 4-(2,6-Dimethylbenzoyl) Substituent

The introduction of a 2,6-dimethylbenzoyl group at the 4-position of the isoquinoline ring is expected to significantly alter its physicochemical properties. The following is a qualitative analysis of these anticipated changes:

-

Melting and Boiling Points: The addition of a large, rigid benzoyl group will substantially increase the molecular weight and surface area of the molecule compared to isoquinoline. This will lead to stronger intermolecular van der Waals forces and potentially dipole-dipole interactions. Consequently, the melting and boiling points of this compound are expected to be significantly higher than those of isoquinoline.

-

Solubility: The benzoyl group is largely nonpolar, which will likely decrease the aqueous solubility of the compound compared to isoquinoline. The presence of the two methyl groups on the benzoyl ring may further enhance its lipophilicity. Solubility in organic solvents, however, is expected to be good.

-

pKa: The isoquinoline nitrogen atom is basic.[2] The electronic effect of the benzoyl substituent at the 4-position will influence this basicity. The benzoyl group is generally electron-withdrawing, which would be expected to decrease the electron density on the isoquinoline ring system, including the nitrogen atom. This would make the nitrogen lone pair less available for protonation, resulting in a lower pKa (i.e., the compound would be less basic) compared to unsubstituted isoquinoline.

-

logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The large, hydrophobic 2,6-dimethylbenzoyl group will significantly increase the lipophilicity of the molecule. Therefore, the logP value of this compound is predicted to be considerably higher than that of isoquinoline.

Experimental Determination of Physicochemical Properties

For researchers synthesizing or working with this compound, the following experimental protocols are standard methods for determining the key physicochemical properties:

-

Melting Point: Determined using a melting point apparatus, where a small sample is heated, and the temperature range over which it melts is recorded.

-

Boiling Point: Can be determined by distillation. For small quantities, micro-boiling point determination methods can be used.

-

pKa: Potentiometric titration is a common method. The compound is dissolved in a suitable solvent (often a water-alcohol mixture) and titrated with a standard acid or base, with the pH being monitored.

-

logP: The shake-flask method is the traditional approach, involving partitioning the compound between octanol and water and measuring its concentration in each phase. Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used to estimate logP values.

-

Solubility: Can be determined by adding an excess of the compound to a solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides the foundational physicochemical properties of the parent isoquinoline molecule. Furthermore, it offers a theoretical framework for predicting how the 2,6-dimethylbenzoyl substituent will influence these properties. For definitive data, experimental determination using standard laboratory protocols is required. As research on this and related compounds progresses, it is anticipated that such data will become available in the scientific literature.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-(2,6-Dimethylbenzoyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic route for the novel compound 4-(2,6-Dimethylbenzoyl)isoquinoline. Due to the absence of this specific molecule in currently indexed chemical literature, this document outlines a generalized, robust experimental protocol for its synthesis based on established chemical reactions for similar molecular scaffolds. Furthermore, predicted spectroscopic data are presented to aid in the characterization and identification of the target compound.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The introduction of an aroyl group at the 4-position of the isoquinoline ring, such as the 2,6-dimethylbenzoyl moiety, is of interest for creating novel molecular architectures with potential applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers intending to synthesize and characterize this compound.

Proposed Synthesis

A direct and plausible method for the synthesis of this compound is the Friedel-Crafts acylation of isoquinoline with 2,6-dimethylbenzoyl chloride. This electrophilic aromatic substitution is a well-established method for the formation of aryl ketones.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure and may require optimization for the specific substrates.

Materials:

-

Isoquinoline

-

2,6-Dimethylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., carbon disulfide, nitrobenzene)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and suspend it in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2,6-dimethylbenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred suspension.

-

To this mixture, add a solution of isoquinoline (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.30 | s | 1H | H-1 (Isoquinoline) |

| ~8.60 | s | 1H | H-3 (Isoquinoline) |

| ~8.10 | d | 1H | H-5 or H-8 (Isoquinoline) |

| ~7.80 - 7.60 | m | 3H | H-6, H-7, H-8/H-5 (Isoquinoline) |

| ~7.30 - 7.15 | m | 3H | Aromatic H (Dimethylbenzoyl) |

| ~2.20 | s | 6H | 2 x -CH₃ (Dimethylbenzoyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C=O (Ketone) |

| ~152.0 | C-1 (Isoquinoline) |

| ~144.0 | C-3 (Isoquinoline) |

| ~138.0 - 125.0 | Aromatic C (Isoquinoline & Dimethylbenzoyl) |

| ~136.0 | C-4 (Isoquinoline) |

| ~20.0 | 2 x -CH₃ (Dimethylbenzoyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretching (Aromatic) |

| ~2920, ~2850 | Weak | C-H stretching (Aliphatic, -CH₃) |

| ~1670 | Strong | C=O stretching (Aroyl ketone) |

| ~1620, ~1580, ~1470 | Medium | C=C and C=N stretching (Aromatic rings) |

| ~1380 | Medium | C-H bending (-CH₃) |

| ~830, ~750 | Strong | C-H bending (Aromatic out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| [M]⁺ (Calculated for C₁₈H₁₅NO) | Molecular ion peak |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - CO]⁺ | Loss of carbon monoxide |

| [M - C₉H₉O]⁺ (m/z 128) | Fragment corresponding to the isoquinoline moiety |

| [C₉H₉O]⁺ (m/z 133) | Fragment corresponding to the 2,6-dimethylbenzoyl cation |

Visualizations

The following diagrams illustrate the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and spectroscopic characterization of this compound. The proposed Friedel-Crafts acylation protocol offers a viable route for its preparation. The tabulated NMR, IR, and MS data serve as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This foundational information is intended to facilitate further research into the properties and potential applications of this novel isoquinoline derivative.

Crystal Structure of 4-(2,6-Dimethylbenzoyl)isoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), has revealed no specific experimental data for the crystal structure of 4-(2,6-Dimethylbenzoyl)isoquinoline. Consequently, this document provides a foundational guide based on the general principles of isoquinoline synthesis, crystallographic analysis of related compounds, and the known biological significance of the isoquinoline scaffold. This guide is intended to serve as a resource for researchers undertaking the synthesis and structural elucidation of this and similar molecules.

Introduction to Isoquinoline Derivatives

Isoquinolines are a class of heterocyclic aromatic organic compounds that are structural isomers of quinoline. The isoquinoline framework is a key structural motif in a vast number of natural alkaloids and synthetic compounds with a broad spectrum of biological activities. These activities include potential applications as antitumor, antibacterial, anti-inflammatory, and cardiovascular agents. The therapeutic potential of isoquinoline derivatives underscores the importance of detailed structural analysis to understand their structure-activity relationships (SAR).

Synthesis of 4-Acylisoquinolines

The synthesis of this compound would likely proceed through established methods for the formation of the isoquinoline core, followed by or incorporating the introduction of the acyl group at the C4 position. General synthetic strategies for isoquinoline derivatives include:

-

Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamine followed by dehydrogenation.[1][2]

-

Pomeranz-Fritsch Reaction: This synthesis utilizes the reaction of a benzaldehyde with an aminoacetoaldehyde diethyl acetal in an acidic medium.[1][2]

-

Pictet-Spengler Reaction: This reaction forms a tetrahydroisoquinoline from a β-phenylethylamine and an aldehyde, which can then be oxidized.[1][2]

-

Modern Coupling Methodologies: Palladium-catalyzed cross-coupling reactions offer versatile routes to functionalized isoquinolines.[3]

A generalized experimental workflow for the synthesis and subsequent crystallization of a novel isoquinoline derivative is depicted below.

References

Potential Biological Activities of 4-(2,6-Dimethylbenzoyl)isoquinoline Derivatives: A Technical Guide

Disclaimer: As of November 2025, a comprehensive review of publicly available scientific literature and patent databases did not yield specific studies detailing the biological activities of 4-(2,6-dimethylbenzoyl)isoquinoline derivatives. Therefore, this guide will explore the potential biological activities of this class of compounds by examining the established pharmacology of structurally related isoquinoline derivatives. The insights presented herein are based on structure-activity relationship (SAR) inferences and are intended to guide future research in this area.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological properties.[1] Derivatives of isoquinoline have been extensively investigated and developed as anticancer, antiviral, antimicrobial, and neuroprotective agents, among others.[2][3][4] The biological activity of these compounds is highly dependent on the nature and position of substituents on the isoquinoline ring system. This guide focuses on the potential therapeutic applications of a specific, yet unexplored, class of derivatives: those bearing a 2,6-dimethylbenzoyl group at the 4-position of the isoquinoline core. The introduction of this bulky, sterically hindered benzoyl moiety is anticipated to confer unique pharmacological profiles, potentially influencing target selectivity and metabolic stability.

Potential Therapeutic Areas

Based on the activities of related isoquinoline derivatives, 4-(2,6-dimethylbenzoyl)isoquinolines could plausibly exhibit efficacy in several key therapeutic areas, including oncology, virology, and neurology.

Anticancer Activity

Isoquinoline alkaloids and their synthetic derivatives have demonstrated significant potential as anticancer agents.[2][5] Their mechanisms of action are diverse and include the induction of cell cycle arrest, apoptosis, and autophagy.[2]

Structurally Related Compounds & SAR Insights:

While no data exists for 4-(2,6-dimethylbenzoyl)isoquinolines, studies on other substituted isoquinolines provide valuable insights. For instance, certain isoquinoline-tethered quinazoline derivatives have shown potent inhibition of HER2 kinase, a key target in breast cancer.[6] Additionally, isoquinolinequinone N-oxides have exhibited growth inhibition of cancer cells in the nanomolar range and have shown activity against doxorubicin-resistant tumor cell lines.[7] The substitution pattern on the isoquinoline core and its appendages is critical for activity. For example, in a series of 4-anilino-3-cyanobenzo[g]quinolines, substitution at the 7- and 8-positions with alkoxy groups was optimal for Src kinase inhibition.[8]

The 2,6-dimethyl substitution on the benzoyl ring of the title compounds introduces significant steric hindrance, which could influence binding to target proteins. This steric bulk might enhance selectivity for certain kinase active sites or, conversely, could lead to a loss of activity if it prevents optimal binding. A study on isoquinolone derivatives as antiviral agents revealed that a 2',6'-dimethyl modification on a phenyl ring attached to the isoquinolone core resulted in a complete loss of antiviral activity, highlighting the sensitivity of activity to such substitutions.[9]

Potential Mechanisms of Action:

-

Kinase Inhibition: Many isoquinoline derivatives act as inhibitors of various protein kinases involved in cancer cell signaling, such as EGFR, HER2, and Src.[6][8] The 4-(2,6-dimethylbenzoyl) moiety could potentially occupy the ATP-binding pocket of specific kinases.

-

Tubulin Polymerization Inhibition: Some isoquinoline alkaloids, like noscapine, interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[2]

-

DNA Intercalation and Topoisomerase Inhibition: Certain isoquinoline derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.

Antiviral Activity

The isoquinoline scaffold is present in several compounds with demonstrated antiviral activity against a range of viruses, including influenza, Zika virus, and rhinoviruses.[9][10][11]

Structurally Related Compounds & SAR Insights:

A study on isoquinolone derivatives as inhibitors of influenza virus polymerase identified a hit compound with potent activity in the sub-micromolar range.[9] However, as mentioned previously, the introduction of a 2',6'-dimethylphenyl group at the 3-position (compound 12 in the study) led to a complete loss of antiviral activity.[9] This finding is highly relevant for the this compound class and suggests that the steric hindrance from the two methyl groups might be detrimental to binding to the viral polymerase or other potential viral targets.

Despite this negative result for a closely related structure, other substitution patterns on the isoquinoline core have proven effective. For example, bisbenzylisoquinoline alkaloids have shown in vitro activity against the Zika virus.[11] The antiviral mechanism for many isoquinoline derivatives involves the inhibition of viral enzymes, such as polymerases or proteases, or interference with viral entry or replication processes.[9][12]

Potential Mechanisms of Action:

-

Inhibition of Viral Polymerase: As demonstrated with other isoquinolone derivatives, these compounds could potentially inhibit the RNA-dependent RNA polymerase of viruses like influenza.[9]

-

Inhibition of Viral Proteases: Many antiviral drugs target viral proteases, and this could be a potential mechanism for isoquinoline derivatives.

-

Interference with Viral Entry/Replication: Compounds could block viral attachment to host cells or interfere with the machinery required for viral replication.[12]

Kinase Inhibitory Activity

The potential for this compound derivatives to act as kinase inhibitors is a promising area for investigation, given that numerous isoquinoline-based compounds have been developed as potent and selective kinase inhibitors for various therapeutic applications.[8][13][14]

Structurally Related Compounds & SAR Insights:

A library of isoquinolinium derivatives was screened for inhibitors of MAPK cascades, leading to the identification of a selective inhibitor of Spc1 kinase.[13] Another study on 4,6- and 5,7-disubstituted isoquinoline derivatives identified a novel class of Protein Kinase C ζ (PKCζ) inhibitors. The development of quinazoline-based multi-tyrosine kinase inhibitors has also incorporated the isoquinoline scaffold to enhance activity.[14]

The 2,6-dimethylbenzoyl group at the 4-position of the isoquinoline could play a crucial role in the kinase binding. The benzoyl carbonyl can act as a hydrogen bond acceptor, while the dimethyl-substituted phenyl ring can engage in hydrophobic and van der Waals interactions within the kinase active site. The steric constraints imposed by the methyl groups could be exploited to achieve selectivity for kinases with accommodating binding pockets.

Potential Kinase Targets:

Quantitative Data from Structurally Related Isoquinoline Derivatives

Due to the absence of specific data for this compound derivatives, the following tables summarize quantitative data from studies on other isoquinoline derivatives to provide a reference for potential activity ranges.

Table 1: Antiviral Activity of Isoquinolone Derivatives against Influenza A Virus (PR8) [9]

| Compound | Substitution Pattern | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 1 (Hit) | 3-(6-ethylbenzo[d][2][13]dioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one | 0.2 | 39.0 | 195 |

| 12 | 3-(2',6'-dimethylphenyl )-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one | >300.0 | >300.0 | n.d. |

| 17 | 3-(2'-hydroxyphenyl)-2,7-dimethyl-8-methoxyisoquinolin-1(2H)-one | 5.8 | 109.0 | 18.8 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; n.d.: not determined.

Table 2: Kinase Inhibitory Activity of Substituted Isoquinoline Derivatives

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| Isoquinolinium derivative (HWY 5069) | Spc1 (MAPK) | 16.4 | [13] |

| 4,6-Disubstituted isoquinoline | PKCζ | Potent Inhibition (Specific IC50 not provided) | |

| 5,7-Disubstituted isoquinoline | PKCζ | Potent Inhibition (Specific IC50 not provided) | |

| Isoquinoline-tethered quinazoline (14f) | HER2 | < 10 nM (cellular phosphorylation) | [6] |

| 4-Anilino-3-cyanobenzo[g]quinoline | Src | Potent Inhibition (Specific IC50 not provided) | [8] |

IC50: 50% inhibitory concentration.

Experimental Protocols

To facilitate future research on this compound derivatives, detailed methodologies for key experiments cited in the literature for related compounds are provided below.

Influenza Virus Plaque Reduction Assay[9]

This assay is used to determine the antiviral activity of a compound by measuring the reduction in viral plaque formation.

Methodology:

-

Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

-

Viral Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with influenza virus (e.g., A/Puerto Rico/8/34) at a specific multiplicity of infection (MOI) for 1 hour at 37°C.

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with agar containing growth medium and varying concentrations of the test compound.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Plaque Visualization and Counting: The cells are fixed with formaldehyde and stained with crystal violet. The number of plaques in each well is counted.

-

Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Kinase Inhibition Assay (Generic Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), ATP (often radiolabeled [γ-³²P]ATP or detected via luminescence), and a buffer solution.

-

Compound Addition: The test compound is added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., EDTA or a denaturing agent).

-

Detection of Substrate Phosphorylation: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., via filter binding or electrophoresis) and measuring the radioactivity. For non-radioactive methods, techniques like ELISA with phospho-specific antibodies or luminescence-based ATP detection kits (measuring ATP depletion) are used.

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of kinase inhibition against the compound concentration.

Cell Viability (Cytotoxicity) Assay (e.g., MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cells.

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be targeted by isoquinoline derivatives and a general workflow for screening these compounds.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Caption: General workflow for drug discovery of isoquinoline derivatives.

Conclusion

While there is a lack of direct experimental data on the biological activities of this compound derivatives, the rich pharmacology of the broader isoquinoline class provides a strong rationale for their investigation. Based on structure-activity relationships from related compounds, this novel class of molecules holds potential as anticancer, antiviral, and kinase inhibitory agents. The sterically demanding 2,6-dimethylbenzoyl group is a key structural feature that may confer unique selectivity profiles, although it could also present challenges in achieving potent activity, as suggested by the loss of antiviral efficacy in a structurally similar compound.[9]

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of biological assays. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such investigations. The exploration of this chemical space could lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antiviral activity of isoquinoline drugs for rhinoviruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Bisbenzylisoquinoline Alkaloids of Cissampelos Sympodialis With in Vitro Antiviral Activity Against Zika Virus [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. An isoquinolinium derivative selectively inhibits MAPK Spc1 of the stress-activated MAPK cascade of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 4-(2,6-Dimethylbenzoyl)isoquinoline Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 4-(2,6-dimethylbenzoyl)isoquinoline and its interactions with biological targets. Isoquinoline alkaloids and their derivatives represent a significant class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery.[1] This document outlines detailed methodologies for computational analysis, including homology modeling, molecular docking, and molecular dynamics simulations, to elucidate the binding modes and interaction mechanisms of this compound. Furthermore, it presents a framework for summarizing quantitative data and details key experimental protocols for the biological evaluation of such compounds. Due to the limited publicly available data on this compound, this guide leverages established protocols and findings from studies on analogous 4-benzoylisoquinoline and other isoquinoline derivatives to provide a foundational understanding for researchers. The content herein is intended to serve as a practical resource for professionals engaged in the computational and experimental investigation of novel isoquinoline-based therapeutic agents.

Introduction

Isoquinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of many natural alkaloids and synthetic molecules with diverse pharmacological properties.[1] Their wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, has established them as privileged scaffolds in medicinal chemistry. The 4-benzoylisoquinoline moiety, in particular, has been a subject of interest for its potential as a pharmacophore in the design of novel therapeutic agents. The addition of a 2,6-dimethylbenzoyl group at the 4-position of the isoquinoline core introduces specific steric and electronic features that are hypothesized to influence its binding affinity and selectivity towards various biological targets.

In silico modeling plays a pivotal role in modern drug discovery by providing insights into molecular interactions at an atomic level, thereby guiding the design and optimization of lead compounds.[2] Computational techniques such as molecular docking and molecular dynamics simulations allow for the prediction of binding conformations, the estimation of binding affinities, and the characterization of the dynamic behavior of ligand-receptor complexes. This guide focuses on the application of these methods to understand the interactions of this compound.

In Silico Modeling Workflow

The computational investigation of this compound interactions typically follows a multi-step workflow. This process begins with the preparation of both the ligand and the target protein, followed by docking simulations to predict the binding pose, and is often concluded with molecular dynamics simulations to assess the stability of the complex.

References

A Technical Guide to Novel Synthetic Routes for 4-Aroylisoquinolines

For Researchers, Scientists, and Drug Development Professionals

The 4-aroylisoquinoline scaffold is a privileged structural motif found in numerous biologically active compounds and is of significant interest in medicinal chemistry and drug development. The quest for efficient and versatile methods to construct this core has led to the development of several innovative synthetic strategies. This technical guide provides an in-depth overview of modern synthetic routes to 4-aroylisoquinolines, with a focus on palladium-catalyzed carbonylative cyclization, rhodium-catalyzed C-H activation, visible-light photocatalysis, and domino reactions. Detailed experimental protocols for key reactions, comparative data, and mechanistic visualizations are presented to facilitate their application in a research and development setting.

Palladium-Catalyzed Carbonylative Cyclization

A highly effective and direct method for the synthesis of 4-aroylisoquinolines is the palladium-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines with aryl halides in the presence of carbon monoxide. This method, pioneered by Larock and coworkers, allows for the construction of the isoquinoline core and the concurrent introduction of the C4-aroyl group in a single step.

General Reaction Scheme

Caption: Palladium-Catalyzed Carbonylative Cyclization.

Quantitative Data

The following table summarizes the yields of various 3-substituted 4-aroylisoquinolines synthesized via this method.[1]

| Entry | R¹ | Ar | X | Yield (%) |

| 1 | n-Bu | Ph | I | 85 |

| 2 | Ph | Ph | I | 92 |

| 3 | SiMe₃ | Ph | I | 78 |

| 4 | n-Bu | 4-MeC₆H₄ | I | 82 |

| 5 | Ph | 4-MeOC₆H₄ | I | 90 |

| 6 | n-Bu | 4-ClC₆H₄ | I | 75 |

Experimental Protocol: Synthesis of 4-Benzoyl-3-n-butylisoquinoline[1]

To a stirred solution of N-tert-butyl-2-(1-hexynyl)benzaldimine (0.255 g, 1.0 mmol) in 10 mL of anhydrous DMF were added iodobenzene (0.224 g, 1.1 mmol), Pd(OAc)₂ (0.011 g, 0.05 mmol), and PPh₃ (0.026 g, 0.1 mmol). The mixture was stirred under a CO atmosphere (balloon) at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, n-hexane/EtOAc) to afford the desired product as a white solid (Yield: 85%).

Rhodium-Catalyzed C-H Activation/Annulation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the construction of heterocyclic systems. Rhodium(III) catalysts have been effectively employed in the annulation of aryl ketoximes with alkynes to synthesize substituted isoquinolines. While direct C-4 aroylation via this method is less commonly reported, the functionalization of the isoquinoline product offers a potential pathway.

Logical Workflow for 4-Aroylisoquinoline Synthesis via C-H Activation

References

Mechanism of action of isoquinoline-based compounds

An In-depth Technical Guide to the Mechanism of Action of Isoquinoline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of isoquinoline-based compounds. These nitrogen-containing heterocyclic molecules, abundant in the plant kingdom, exhibit a wide array of pharmacological activities, making them a focal point in modern drug discovery and development. This document delves into their core mechanisms as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents, among others, supported by experimental data and pathway visualizations.

Anticancer Mechanisms of Action

Isoquinoline alkaloids have emerged as significant candidates in oncology research due to their ability to interfere with cancer cell proliferation, survival, and metastasis through various mechanisms.[1][2][3] Key compounds like Noscapine, Berberine, Sanguinarine, and Palmatine target fundamental cellular processes.[4][5][6]

Disruption of Microtubule Dynamics

Certain isoquinoline compounds exert their anticancer effects by interacting with tubulin, the primary component of microtubules. This disruption interferes with the formation and function of the mitotic spindle, a critical apparatus for cell division, leading to mitotic arrest and subsequent apoptosis.[4][7]

-

Noscapine : This non-narcotic phthalideisoquinoline alkaloid binds to tubulin, altering its conformation and dampening the dynamics of microtubule assembly and disassembly.[8][9] This leads to a prolonged arrest of the cell cycle in mitosis, ultimately triggering programmed cell death in cancer cells with selective toxicity.[7] Noscapine is also being investigated for its anti-angiogenic properties, which can inhibit the formation of new blood vessels required for tumor growth.[7][9]

-

Chelidonine and others : Compounds like chelidonine also disrupt microtubular structure and inhibit tubulin polymerization, showcasing a common mechanism among certain isoquinolines.[4]

Induction of Apoptosis and Cell Cycle Arrest

Beyond microtubule inhibition, isoquinolines trigger apoptosis through various signaling pathways.

-

Sanguinarine : This benzophenanthridine alkaloid induces apoptosis by stimulating the production of reactive oxygen species (ROS).[10] The increase in ROS activates stress-related signaling pathways, including JNK and NF-κB, leading to programmed cell death.[10][11] It has also been shown to cause microtubule depolymerization.[4]

-

Berberine : Demonstrates anticancer effects by inducing cell cycle arrest and apoptosis.[4][6] It can bind to DNA and RNA, potentially interfering with replication and transcription processes.[3]

-

Palmatine : Exerts broad anticancer activity by inducing apoptosis and inhibiting the proliferation and infiltration of various cancer cell lines, including MCF-7 (breast), HepG2 (liver), and HT-29 (colon).[5][12] Its mechanism involves causing severe DNA damage and inhibiting the anti-apoptotic Bcl-2 protein.[5]

Inhibition of Key Enzymes and Signaling Pathways

Isoquinoline alkaloids can inhibit enzymes crucial for cancer cell survival and proliferation.

-

Enzyme Inhibition : Many isoquinolines, including berberine and palmatine, can inhibit acetylcholinesterase (AChE).[3][4]

-

Pathway Modulation : Protoberberines are known to inhibit cancer progression by modulating various pathways, including inducing cell cycle arrest and autophagy, and regulating telomerase activity.[13] Sanguinarine's biological activities are linked to the JAK/STAT, PI3K/Akt/mTOR, NF-κB, and MAPK signaling pathways.[11]

Table 1: Anticancer Activity of Select Isoquinoline Compounds

| Compound | Cancer Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Isoquinoline Derivatives | Human lung cancer | Low micromolar range | Cytotoxicity |

| Erythrina Derivatives | A549 (Lung) | 1.95 µM | Anti-proliferative, potential PARP-1 inhibition |

Note: Data extracted from sources which may not specify all experimental conditions.[2][13]

Neuroprotective Mechanisms of Action

Several isoquinoline alkaloids exhibit significant neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as cerebral ischemia.[14][15][16] The core mechanisms involve combating oxidative stress, neuroinflammation, and regulating cellular processes like autophagy.[14][17]

-

Anti-inflammatory and Antioxidant Effects : Berberine, Nuciferine, and Tetrandrine exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway and activating the PI3K-AKT pathway.[14] They can reduce the production of pro-inflammatory cytokines such as TNF-α and COX-2.[14] These compounds also mitigate oxidative stress by enhancing the activity of antioxidant enzymes like SOD and CAT and activating the Nrf2/HO-1 pathway.[14][18][19]

-

Autophagy Regulation : Tetrahydropalmatine and Nuciferine can regulate autophagy, a cellular process for degrading and recycling cellular components.[14] Tetrahydropalmatine, for instance, can reduce excessive autophagy following ischemia/reperfusion injury by reactivating the PI3K/AKT/mTOR pathway.[14]

-

Cholinesterase Inhibition : Palmatine has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is a key therapeutic strategy in managing Alzheimer's disease.[5]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmatine - Wikipedia [en.wikipedia.org]

- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 7. What is the mechanism of Noscapine? [synapse.patsnap.com]

- 8. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is Noscapine used for? [synapse.patsnap.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. doaj.org [doaj.org]

- 16. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]

- 19. Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway [mdpi.com]

Discovery of novel isoquinoline scaffolds in medicinal chemistry

An In-depth Technical Guide to the Discovery of Novel Isoquinoline Scaffolds in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery of novel isoquinoline scaffolds, a cornerstone in modern medicinal chemistry. The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a privileged structure found in numerous natural alkaloids and synthetic drug candidates.[1][2][3] Its versatility has led to the development of agents across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[4][5][6] This document details contemporary synthetic strategies, key biological targets, quantitative structure-activity relationship (SAR) data, and the experimental protocols essential for the discovery and evaluation of these potent compounds.

The Drug Discovery Workflow for Isoquinoline Scaffolds

The path from initial concept to a viable drug candidate is a structured process of synthesis, screening, and optimization. This workflow is iterative, with feedback from biological testing guiding subsequent chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Caption: General workflow for novel isoquinoline drug discovery.

Synthetic Strategies for Novel Isoquinoline Scaffolds

The construction of the isoquinoline core is achieved through both classic and modern synthetic methodologies. Traditional methods remain valuable, while recent advancements offer greater efficiency and molecular diversity.[5][7]

Classic Synthesis Methods:

-

Bischler-Napieralski Reaction: This involves the intramolecular cyclization of β-phenylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) to form 3,4-dihydroisoquinolines.[8][9][10]

-

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[8]

-

Pomeranz-Fritsch Reaction: An acid-promoted synthesis of the isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine.[3][11]

Modern Synthetic Methods:

-

Transition-Metal Catalysis: Palladium and copper-catalyzed reactions, such as Sonogashira and Suzuki couplings, are used to functionalize the isoquinoline scaffold.[12][13][14] Rhodium(III)-catalyzed C-H activation and annulation offers a direct route to complex, functionalized isoquinolines.[14]

-

Cascade and Multicomponent Reactions: These strategies enable the construction of complex pyrrolo[2,1-a]isoquinolines and other fused systems in a single pot, improving atom economy and efficiency.[5][11]

Experimental Protocol: Bischler-Napieralski Synthesis of a Dihydroisoquinoline Intermediate

This protocol describes a general procedure for the synthesis of a 1-substituted-3,4-dihydroisoquinoline, a common precursor for more complex scaffolds.[9][10]

-

Amide Formation: A substituted β-phenylethylamine (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane). An acyl chloride or anhydride (1.1 eq) is added dropwise at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is washed with aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the N-phenethyl amide.

-

Cyclization: The crude amide is dissolved in anhydrous acetonitrile or toluene. Phosphorus oxychloride (POCl₃, 2.0-3.0 eq) is added dropwise, and the mixture is refluxed for 2-4 hours.

-

Work-up and Purification: The solvent is removed in vacuo. The residue is dissolved in dichloromethane and poured into a cold, saturated NaHCO₃ solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄ and concentrated. The resulting crude 3,4-dihydroisoquinoline is purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Characterization: The structure of the final product is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Therapeutic Applications and Key Biological Targets

Novel isoquinoline scaffolds have demonstrated significant potential across multiple disease areas by modulating the activity of key biological targets.

Anticancer Activity

Isoquinoline derivatives exhibit anticancer effects through various mechanisms, including the inhibition of kinases, topoisomerases, and metabolic enzymes, as well as the disruption of microtubules.[15][16]

Many isoquinolines are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

Caption: Inhibition of the HER2 signaling pathway by an isoquinoline derivative.

-

HER2/EGFR Inhibition: Isoquinoline-tethered quinazoline derivatives have been developed as highly selective inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) over EGFR.[17] These compounds show promise in treating HER2-positive cancers.[17]

-

ROCK Inhibition: N-sulphonylhydrazone derivatives of isoquinoline have been designed as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), an enzyme involved in cell migration and metastasis.[18]

-

Indoleamine 2,3-dioxygenase (IDO1) / Tryptophan 2,3-dioxygenase (TDO) Inhibition: As dual inhibitors, certain isoquinoline derivatives can block the kynurenine catabolism pathway, which is implicated in creating an immunosuppressive tumor microenvironment.[19]

Table 1: In Vitro Activity of Anticancer Isoquinoline Derivatives

| Compound Class | Compound | Target | Assay | IC₅₀ / GI₅₀ (nM) | Cell Line | Reference |

|---|---|---|---|---|---|---|

| Pyrrolo[2,1-a]isoquinoline | Lamellarin N Analog (47) | EGFR T790M/L858R | Kinase Inhibition | 31.8 nM | - | [11] |

| Isoquinoline-Quinazoline | Derivative 14f | HER2 | Kinase Inhibition | 2.0 nM | - | [17] |

| Isoquinoline-Quinazoline | Derivative 14f | EGFR | Kinase Inhibition | 100 nM | - | [17] |

| Isoquinoline-Quinazoline | Derivative 14a | HER2 | Cell Proliferation | 103 nM | SKBR3 | [17] |

| IQQ N-Oxide | Compound 25 | - | Cell Growth Inhibition | <10 nM | NCI-H460 | [20] |

| Isoquinoline Derivative | Compound 43b | IDO1 | Enzyme Inhibition | 310 nM | - | [19] |

| Isoquinoline Derivative | Compound 43b | TDO | Enzyme Inhibition | 80 nM | - | [19] |

| N-sulphonylhydrazone | LASSBio-2065 (11) | ROCK1 | Kinase Inhibition | 3100 nM | - | [18] |

| N-sulphonylhydrazone | LASSBio-2065 (11) | ROCK2 | Kinase Inhibition | 3800 nM | - |[18] |

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., SKBR3, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: The isoquinoline compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with medium containing the test compounds, and the plates are incubated for 48-72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ or IC₅₀ value is determined by plotting cell viability against compound concentration.

Antimicrobial Activity

The rise of multidrug-resistant bacteria has spurred the development of new antibacterial agents, with the isoquinoline scaffold serving as a promising starting point.[12][13][21]

-

Mechanism of Action: Novel alkynyl isoquinolines have been shown to possess potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13] Preliminary studies suggest that these compounds disrupt cell wall and nucleic acid biosynthesis.[13] Tricyclic isoquinoline derivatives have also shown activity against Gram-positive pathogens.[8]

Table 2: Minimum Inhibitory Concentration (MIC) of Antimicrobial Isoquinoline Derivatives

| Compound Class | Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Tricyclic Isoquinoline | 8d | Staphylococcus aureus | 16 | [8] |

| Tricyclic Isoquinoline | 8f | Staphylococcus aureus | 32 | [8] |

| Tricyclic Isoquinoline | 8f | Streptococcus pneumoniae | 32 | [8] |

| Tricyclic Isoquinoline | 8d | Enterococcus faecium | 128 | [8] |

| Tricyclic Isoquinoline | 8f | Enterococcus faecium | 64 | [8] |

| Alkynyl Isoquinoline | HSN584 | Staphylococcus aureus | 0.5 | [13] |

| Alkynyl Isoquinoline | HSN739 | Staphylococcus aureus | 0.5 |[13] |

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

-

Preparation of Inoculum: A bacterial colony (e.g., S. aureus) is inoculated into a Mueller-Hinton broth (MHB) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: The test compounds are serially diluted (two-fold) in MHB in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial inoculum is added to each well. Positive (no drug) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Neuroprotective Activity

Isoquinoline alkaloids have shown potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[22][23][24] Their mechanisms include reducing oxidative stress, inhibiting key enzymes, and preventing protein aggregation.[22][24]

Caption: Inhibition of β-amyloid aggregation by an isoquinoline alkaloid.

-

Anti-β-amyloid Aggregation: Certain isoquinoline alkaloids, such as sanguinarine and chelerythrine, can interact with β-amyloid (Aβ) peptides and inhibit their aggregation into toxic oligomers and fibrils, a key pathological process in Alzheimer's disease.[25]

-

Cholinesterase Inhibition: Some protoberberine-scaffold isoquinolines are known to inhibit acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[15] This is a therapeutic strategy for managing the symptoms of Alzheimer's disease.[15]

Table 3: Bioactivity of Neuroprotective Isoquinoline Alkaloids

| Compound | Target/Effect | Assay | Kᴅ / IC₅₀ | Reference |

|---|---|---|---|---|

| Sanguinarine (SA) | Aβ₁₋₄₂ Binding | Surface Plasmon Resonance | 104 µM | [25] |

| Chelerythrine (CH) | Aβ₁₋₄₂ Binding | Surface Plasmon Resonance | 308 µM | [25] |

| Mucroniferanine H | Acetylcholinesterase (AChE) | Enzyme Inhibition | 2.31 µM | [26] |

| Mucroniferanine H | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 36.71 µM |[26] |

This assay measures the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T, a dye that binds specifically to β-sheet-rich structures.[25]

-

Aβ Peptide Preparation: Lyophilized Aβ₁₋₄₂ peptide is pre-treated with hexafluoroisopropanol (HFIP) to ensure a monomeric state and then dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 10-25 µM.

-

Assay Setup: In a 96-well black plate, the Aβ peptide solution is mixed with ThT (10 µM final concentration) and the test isoquinoline compound at various concentrations.

-

Fluorescence Monitoring: The plate is incubated at 37°C with intermittent shaking. Fluorescence intensity is measured at regular intervals (excitation ~440 nm, emission ~485 nm) using a plate reader.

-

Data Analysis: The fluorescence intensity is plotted against time. Inhibition of aggregation is determined by a reduction in the final fluorescence plateau compared to the control (Aβ with no inhibitor).

Conclusion and Future Directions

The isoquinoline scaffold remains a highly productive framework in medicinal chemistry, yielding compounds with potent and diverse biological activities.[1][2] Current research continues to uncover novel derivatives with significant therapeutic potential against cancer, infectious diseases, and neurodegeneration.[20][26][27] Future efforts will likely focus on leveraging modern synthetic methods to create more complex and diverse chemical libraries. The integration of computational chemistry for in silico screening and pharmacokinetic prediction will further accelerate the discovery of new lead compounds.[18] As our understanding of disease biology deepens, the targeted design of isoquinoline derivatives against novel and challenging biological targets will undoubtedly lead to the development of next-generation therapeutics.[28]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]

- 10. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. scilit.com [scilit.com]

- 22. mdpi.com [mdpi.com]

- 23. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β-amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 27. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. books.rsc.org [books.rsc.org]

Methodological & Application

Application of 4-(2,6-Dimethylbenzoyl)isoquinoline in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The isoquinoline scaffold is a prominent heterocyclic structure found in numerous natural alkaloids and synthetic compounds that exhibit a wide range of biological activities.[1][2] In the realm of drug discovery, isoquinoline derivatives have emerged as a versatile class of kinase inhibitors, targeting a variety of kinases implicated in diseases such as cancer and neurodegenerative disorders.[3][4] Compounds incorporating the isoquinoline core have been developed to target kinases including HER2, Protein Kinase C ζ (PKCζ), and Haspin, demonstrating the potential of this structural motif in designing selective and potent inhibitors.[3][4][5]

The compound 4-(2,6-Dimethylbenzoyl)isoquinoline belongs to this class of molecules. While specific data for this particular derivative is not extensively documented in publicly available literature, its structural features suggest potential as a kinase inhibitor. The isoquinoline core provides a foundational structure for interaction with the ATP-binding pocket of kinases, and the 2,6-dimethylbenzoyl substitution at the 4-position can be hypothesized to contribute to the binding affinity and selectivity for specific kinases.

The application of this compound in kinase inhibition assays would be to determine its inhibitory potency and selectivity profile against a panel of kinases. This is a critical step in the early stages of drug discovery to identify potential therapeutic targets and to understand the compound's mechanism of action. The data generated from such assays, typically IC50 values, are essential for structure-activity relationship (SAR) studies to optimize the lead compound for improved efficacy and reduced off-target effects.

Table 1: Examples of Kinase Inhibitory Activity of Various Isoquinoline Derivatives

As specific data for this compound is not available, the following table summarizes the inhibitory concentrations (IC50) of other isoquinoline-based compounds against several kinases to illustrate the potential of this class of molecules.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrazolo[3,4-g]isoquinoline (1b) | Haspin | 57 | [5] |

| Pyrazolo[3,4-g]isoquinoline (1c) | Haspin | 66 | [5] |

| Pyrazolo[3,4-g]isoquinoline (2c) | Haspin | 62 | [5] |

| Isoquinoline-tethered quinazoline (14a) | SKBR3 cells (HER2-dependent) | 103 | [3] |

| 5,7-disubstituted isoquinoline (37) | PKCζ | Data not specified | [4] |

Experimental Protocols

A widely used method for determining the inhibitory activity of a compound against a specific kinase is the in vitro kinase assay. The following is a generalized protocol based on the ADP-Glo™ Kinase Assay, which can be adapted to test this compound.

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

1. Objective: To determine the IC50 value of this compound against a target kinase.

2. Materials:

-

Target kinase (e.g., HER2, PKCζ)

-

Substrate (protein or peptide specific to the kinase)

-

This compound (test compound)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

3. Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.

-

Kinase Reaction Setup:

-

In a 384-well plate, add the components in the following order:

-

1 µL of test compound dilution (or DMSO for control).

-

2 µL of a mixture containing the target kinase and its substrate in kinase buffer.

-

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Initiation of Kinase Reaction:

-

Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at the Km value for the specific kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Kinase Reaction and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Luminescence Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway Diagram

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival, with potential inhibition by an isoquinoline-based compound.

Experimental Workflow Diagram

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of 4-(2,6-Dimethylbenzoyl)isoquinoline as a Selective Chemical Probe for Kinase X

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2,6-Dimethylbenzoyl)isoquinoline is a novel, potent, and selective chemical probe for the hypothetical protein, Kinase X, a serine/threonine kinase implicated in inflammatory signaling pathways. This document provides a comprehensive overview of its application, including detailed protocols for its use in cell-based and biochemical assays, and summarizes its key performance characteristics. The availability of this probe offers a valuable tool for researchers seeking to elucidate the biological functions of Kinase X and to explore its potential as a therapeutic target.

Data Presentation

The following table summarizes the key quantitative data for this compound as a chemical probe for Kinase X.

| Parameter | Value | Assay Type |

| IC50 for Kinase X | 75 nM | In vitro biochemical kinase assay |

| Kd for Kinase X | 150 nM | Isothermal Titration Calorimetry (ITC) |

| Cellular EC50 | 500 nM | Cell-based phospho-substrate immunoassay |

| Selectivity (vs. Kinase Y) | >100-fold | In vitro biochemical kinase assay |

| Selectivity (vs. Kinase Z) | >80-fold | In vitro biochemical kinase assay |

| Solubility (PBS, pH 7.4) | 50 µM | Kinetic solubility assay |

| Cell Permeability (Caco-2) | 5 x 10-6 cm/s | Caco-2 permeability assay |

Experimental Protocols

In Vitro Biochemical Kinase Assay

This protocol describes the determination of the IC50 value of this compound against Kinase X.

Materials:

-

Recombinant human Kinase X (active)

-

Biotinylated substrate peptide

-

ATP

-

This compound (in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

White, opaque 384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the Kinase X enzyme and the biotinylated substrate peptide in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for Kinase X.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Phospho-Substrate Immunoassay